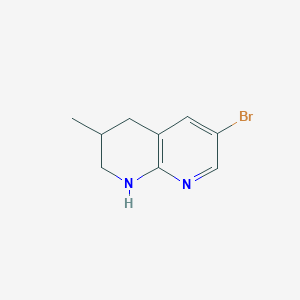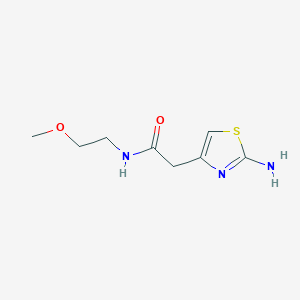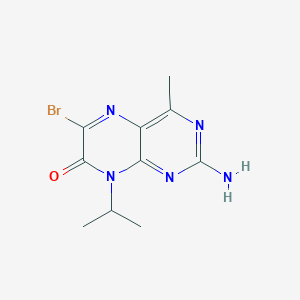
6-溴-3-甲基-1,2,3,4-四氢-1,8-萘啶
描述
6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic organic compound characterized by its bromine and methyl groups attached to a naphthyridine core. This compound belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties.
科学研究应用
Chemistry: In chemistry, 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine are being explored for their therapeutic properties. These compounds have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
作用机制
Mode of action
The mode of action of naphthyridines can also vary. Some naphthyridines have been studied for their potential as kinase inhibitors, antibacterial agents, and anticancer agents .
Result of action
The molecular and cellular effects of naphthyridines can include inhibition of target enzymes, disruption of bacterial cell wall synthesis, or induction of apoptosis in cancer cells, depending on the specific compound and its targets .
生化分析
Biochemical Properties
6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of certain enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions. Furthermore, 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can impact cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can activate certain enzymes by stabilizing their active forms. Changes in gene expression can also occur due to the compound’s interaction with transcription factors or epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects may occur, including organ toxicity or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects .
Metabolic Pathways
6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. Another method involves the use of transition metal-catalyzed reactions to construct the naphthyridine core.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also gaining traction in the synthesis of such compounds.
化学反应分析
Types of Reactions: 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine-2-one derivatives.
Reduction: Reduction of the bromine atom to form a hydrogenated derivative.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of naphthyridine-2-one derivatives.
Reduction: Production of hydrogenated naphthyridine derivatives.
Substitution: Generation of various substituted naphthyridine derivatives.
相似化合物的比较
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine: Similar structure but different position of the bromine atom.
6-Bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one: Contains a ketone group instead of a methyl group.
Uniqueness: 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and methyl groups provides distinct chemical properties compared to other naphthyridine derivatives.
This comprehensive overview highlights the significance of 6-Bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine in various scientific and industrial applications. Its versatility and unique chemical properties make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-2-7-3-8(10)5-12-9(7)11-4-6/h3,5-6H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNARPRWIPKUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-57-3 | |
| Record name | 6-bromo-3-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)

![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)







![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)
